molecular formula C4H12ClN3O B2911577 N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride CAS No. 2375271-12-6

N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride

Cat. No. B2911577
CAS RN: 2375271-12-6
M. Wt: 153.61
InChI Key: ZFBLNAVICIJBDK-UHFFFAOYSA-N
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Description

“N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride” is a chemical compound with the CAS Number: 2201920-82-1 . It has a molecular weight of 166.65 . The compound is also known as N-methyl-N-(2-(methylamino)ethyl)acetamide hydrochloride .


Molecular Structure Analysis

The InChI code for “N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride” is 1S/C6H14N2O.ClH/c1-6(9)8(3)5-4-7-2;/h7H,4-5H2,1-3H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride” is a compound with a molecular weight of 166.65 . Unfortunately, other specific physical and chemical properties were not found in the available sources.

Scientific Research Applications

Formation Mechanism Study

The mechanism of formation of N-Methyl-N-[2-(methylamino)ethyl]nitrous amide was studied by DFT . The first stage, the reaction of trichlorophosphine with 2-(diphenylphosphoryl)acetic acid, involves three elementary steps, and the explicit inclusion of solvent makes it possible to reduce the activation energy of each of them .

Skeletal Editing of Organic Molecules

Prof. Levin and co-workers from University of Chicago developed an elegant method for the “skeletal editing” of organic molecules by nitrogen atom deletion . Their strategy included the use of an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent .

Cancerogenic Impurities Study

N-Nitrosamines can form as impurities in the process of chemical drug production . Following the drug administration, oxidation of the N-nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .

Extractants for Various Metal Ions

Tridentate phosphorylated acetamides are promising extractants for various metal ions .

Ligands for Metal Complexes

These compounds can act as ligands for metal complexes that exhibit catalytic and biological activity .

Synthesis of Carbamoylmethylphosphine Oxides

A lot of methods for the synthesis of carbamoylmethylphosphine oxides are known; the basic methods include the Arbuzov and Michaelis–Becker reactions, direct amidation of phosphorylacetic acids and their esters, and the reaction of phosphorylacetic acid chlorides and amines .

properties

IUPAC Name

N-methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O.ClH/c1-5-3-4-7(2)6-8;/h5H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBLNAVICIJBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)N=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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